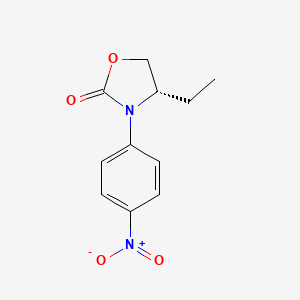
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse pharmacological properties and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . The reaction conditions typically involve the use of specific reagents and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
Scientific Research Applications
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, thereby exerting an antibacterial effect. The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid and tedizolid . These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and applications.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of the ethyl and nitrophenyl groups
Properties
CAS No. |
572923-12-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(4S)-4-ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-8-7-17-11(14)12(8)9-3-5-10(6-4-9)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m0/s1 |
InChI Key |
NLJGIZLFPORZNC-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















